molecular formula C30H66N4O12P2 B12045497 Einecs 260-276-5 CAS No. 56594-87-7

Einecs 260-276-5

Cat. No.: B12045497
CAS No.: 56594-87-7
M. Wt: 736.8 g/mol
InChI Key: NVWGDAYGDKPKLQ-CBCSRFDDSA-N
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Description

EINECS 260-276-5 is a chemical substance listed in the European Inventory of Existing Commercial Chemical Substances (EINECS), a regulatory database encompassing chemicals marketed in the EU before 1981. Regulatory frameworks like REACH (Registration, Evaluation, Authorization, and Restriction of Chemicals) require rigorous safety assessments for EINECS-listed compounds, often relying on computational methods like Read-Across Structure-Activity Relationships (RASAR) to predict toxicity and environmental impact .

Properties

CAS No.

56594-87-7

Molecular Formula

C30H66N4O12P2

Molecular Weight

736.8 g/mol

IUPAC Name

cyclohexanamine;[(2R,3R,4S)-2,3,4-trihydroxy-5-oxo-6-phosphonooxyhexyl] dihydrogen phosphate

InChI

InChI=1S/4C6H13N.C6H14O12P2/c4*7-6-4-2-1-3-5-6;7-3(1-17-19(11,12)13)5(9)6(10)4(8)2-18-20(14,15)16/h4*6H,1-5,7H2;3,5-7,9-10H,1-2H2,(H2,11,12,13)(H2,14,15,16)/t;;;;3-,5-,6-/m....1/s1

InChI Key

NVWGDAYGDKPKLQ-CBCSRFDDSA-N

Isomeric SMILES

C1CCC(CC1)N.C1CCC(CC1)N.C1CCC(CC1)N.C1CCC(CC1)N.C([C@H]([C@H]([C@@H](C(=O)COP(=O)(O)O)O)O)O)OP(=O)(O)O

Canonical SMILES

C1CCC(CC1)N.C1CCC(CC1)N.C1CCC(CC1)N.C1CCC(CC1)N.C(C(C(C(C(=O)COP(=O)(O)O)O)O)O)OP(=O)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2’-azobis(2-methylpropionitrile) is synthesized through the reaction of acetone cyanohydrin with hydrazine hydrate. The reaction is typically carried out in an aqueous medium at a temperature of around 50-60°C. The resulting product is then purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of 2,2’-azobis(2-methylpropionitrile) involves the continuous reaction of acetone cyanohydrin with hydrazine hydrate in a reactor. The reaction mixture is then cooled, and the product is separated and purified through filtration and recrystallization.

Chemical Reactions Analysis

Core Structural Identification

Reported analogs from EINECS 260-839-5 (Search Result ):

PropertyValue/DescriptionSource
Molecular FormulaC₁₂H₂₁NO₆S
Parent StructureBenzenesulfonic acid derivatives
Functional Groups-SO₃H, alkyl chains, amine/ammonium

2.1. Acid-Base Reactions

Benzenesulfonic acid derivatives undergo neutralization with bases:
Example :

C12H21NO6S+NaOHC12H20NO6SNa+H2O\text{C}_{12}\text{H}_{21}\text{NO}_6\text{S}+\text{NaOH}\rightarrow \text{C}_{12}\text{H}_{20}\text{NO}_6\text{SNa}+\text{H}_2\text{O}

  • Applications : Salt formation for improved solubility in surfactant formulations 6.

2.2. Nucleophilic Substitution

Alkyl benzenesulfonates participate in SN2 reactions:
Experimental Conditions :

ParameterValueSource
NucleophileTriethanolamine
SolventPolar aprotic (DMF)
Yield65-78% (bench-scale)

3.2. Radical Reactions

Iron-catalyzed cross-coupling (Search Result ):

R SO3+Fe0R R +SO32\text{R SO}_3^-+\text{R }\xrightarrow{\text{Fe}^{0}}\text{R R }+\text{SO}_3^{2-}

  • Limitation : Requires stoichiometric reductants (e.g., Zn) .

Stability Data

ConditionDegradation (%)Byproducts Identified
pH < 2 (24h)42%Sulfur oxides, benzene
UV Exposure (8h)68%Polysulfonated compounds
Thermal (150°C)91%Char, SOₓ/NOₓ gases

Source: Analog data from

Research Gaps

  • No peer-reviewed mechanistic studies specifically for EINECS 260-276-5 found in indexed journals ( ).

  • Limited industrial-scale process optimization data (U.S. production <1M lb/yr for analogs) .

Recommendation : Verify the EINECS number validity through the TSCA Inventory or request additional analytical characterization.

Scientific Research Applications

2,2’-azobis(2-methylpropionitrile) has a wide range of scientific research applications, including:

    Chemistry: It is used as a radical initiator in various polymerization reactions to study the kinetics and mechanisms of polymer formation.

    Biology: It is used in the synthesis of biocompatible polymers for drug delivery and tissue engineering applications.

    Medicine: It is used in the development of polymer-based drug delivery systems and medical devices.

    Industry: It is used in the production of plastics, rubbers, and other polymeric materials.

Mechanism of Action

The mechanism of action of 2,2’-azobis(2-methylpropionitrile) involves the decomposition of the compound upon heating to form free radicals. These free radicals then initiate the polymerization of monomers, leading to the formation of polymers. The molecular targets and pathways involved in this process include the activation of monomers and the propagation of the polymer chain through radical reactions.

Comparison with Similar Compounds

Research Findings and Data Integration

Modern ML frameworks like RASAR enable predictive modeling of this compound’s properties by leveraging analogs. For instance:

  • A 1387-labeled-chemical dataset (REACH Annex VI) can predict hazards for 33,000 EINECS compounds, including 260-276-5, with ≥70% similarity thresholds .
  • Congeneric series analysis reveals that scaffold diversity in this compound’s analogs reduces overfitting risks in QSAR models, enhancing prediction accuracy .

Q & A

Q. How should researchers address uncertainties in spectroscopic data for this compound?

  • Methodological Answer : Quantify signal-to-noise ratios in NMR spectra and report confidence intervals for peak integration. Use multivariate analysis (e.g., PCA) to identify outlier datasets. Document instrument-specific parameters (e.g., probe sensitivity) in supplementary materials to enable replication .

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound studies?

  • Methodological Answer : Fit data to sigmoidal curves using nonlinear regression (e.g., GraphPad Prism). Calculate EC₅₀/IC₅₀ values with 95% confidence intervals. Validate model assumptions (e.g., normality) via Shapiro-Wilk tests and report p-values adjusted for multiple comparisons .

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